molecular formula C17H17N3O2 B5366759 N-(1-methyl-1H-benzimidazol-2-yl)-2-(4-methylphenoxy)acetamide

N-(1-methyl-1H-benzimidazol-2-yl)-2-(4-methylphenoxy)acetamide

カタログ番号 B5366759
分子量: 295.34 g/mol
InChIキー: OOPAUYUJDNAPTG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-methyl-1H-benzimidazol-2-yl)-2-(4-methylphenoxy)acetamide, also known as MMBI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMBI is a benzimidazole derivative and is synthesized using a specific method.

科学的研究の応用

N-(1-methyl-1H-benzimidazol-2-yl)-2-(4-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neurology, and immunology. This compound has been shown to exhibit antiproliferative effects against various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, this compound has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.

作用機序

The exact mechanism of action of N-(1-methyl-1H-benzimidazol-2-yl)-2-(4-methylphenoxy)acetamide is not fully understood, but it is believed to exert its effects through the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. Additionally, this compound has been shown to modulate the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the modulation of gene expression. This compound has also been shown to decrease the levels of pro-inflammatory cytokines and oxidative stress markers, indicating its potential anti-inflammatory and antioxidant properties.

実験室実験の利点と制限

One of the main advantages of N-(1-methyl-1H-benzimidazol-2-yl)-2-(4-methylphenoxy)acetamide is its relatively low toxicity, making it a potentially safe candidate for therapeutic applications. Additionally, this compound is stable under physiological conditions, making it suitable for in vivo studies. However, this compound's low solubility in water can make it challenging to use in certain experimental setups, and its mechanism of action is not fully understood, making it difficult to predict its effects accurately.

将来の方向性

There are several potential future directions for N-(1-methyl-1H-benzimidazol-2-yl)-2-(4-methylphenoxy)acetamide research. One potential avenue is the development of this compound-based therapies for cancer, neurodegenerative diseases, and autoimmune disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on specific signaling pathways and enzymes. Furthermore, the development of more water-soluble analogs of this compound could potentially address some of the limitations associated with its use in lab experiments.
In conclusion, this compound is a benzimidazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

合成法

N-(1-methyl-1H-benzimidazol-2-yl)-2-(4-methylphenoxy)acetamide is synthesized using a multi-step process that involves the reaction of 2-aminomethyl-1-methyl-benzimidazole with 4-methylphenoxyacetic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction mixture is then purified using column chromatography to obtain the desired product.

特性

IUPAC Name

N-(1-methylbenzimidazol-2-yl)-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-12-7-9-13(10-8-12)22-11-16(21)19-17-18-14-5-3-4-6-15(14)20(17)2/h3-10H,11H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPAUYUJDNAPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。